Sapecin

Description

Properties

IUPAC Name |

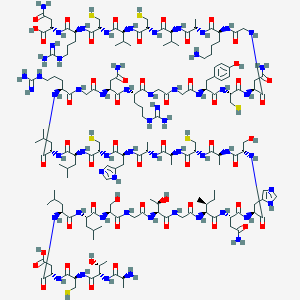

(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C164H272N58O52S6/c1-22-76(14)125(218-120(236)59-187-156(268)126(82(20)225)219-121(237)58-186-136(248)104(60-223)210-142(254)95(43-73(8)9)202-140(252)93(41-71(4)5)203-148(260)102(51-122(238)239)207-154(266)110(66-279)217-160(272)127(83(21)226)222-128(240)77(15)166)159(271)208-101(49-114(169)230)147(259)205-98(46-86-53-178-69-189-86)144(256)211-105(61-224)149(261)192-80(18)131(243)212-106(62-275)150(262)193-78(16)129(241)190-79(17)130(242)200-97(45-85-52-177-68-188-85)145(257)214-107(63-276)152(264)204-94(42-72(6)7)141(253)201-92(40-70(2)3)139(251)197-89(30-26-38-180-163(173)174)134(246)184-57-119(235)196-100(48-113(168)229)146(258)198-88(29-25-37-179-162(171)172)133(245)183-54-116(232)182-55-117(233)195-96(44-84-32-34-87(227)35-33-84)143(255)213-108(64-277)153(265)206-99(47-112(167)228)135(247)185-56-118(234)194-90(28-23-24-36-165)137(249)191-81(19)132(244)220-123(74(10)11)157(269)216-111(67-280)155(267)221-124(75(12)13)158(270)215-109(65-278)151(263)199-91(31-27-39-181-164(175)176)138(250)209-103(161(273)274)50-115(170)231/h32-35,52-53,68-83,88-111,123-127,223-227,275-280H,22-31,36-51,54-67,165-166H2,1-21H3,(H2,167,228)(H2,168,229)(H2,169,230)(H2,170,231)(H,177,188)(H,178,189)(H,182,232)(H,183,245)(H,184,246)(H,185,247)(H,186,248)(H,187,268)(H,190,241)(H,191,249)(H,192,261)(H,193,262)(H,194,234)(H,195,233)(H,196,235)(H,197,251)(H,198,258)(H,199,263)(H,200,242)(H,201,253)(H,202,252)(H,203,260)(H,204,264)(H,205,259)(H,206,265)(H,207,266)(H,208,271)(H,209,250)(H,210,254)(H,211,256)(H,212,243)(H,213,255)(H,214,257)(H,215,270)(H,216,269)(H,217,272)(H,218,236)(H,219,237)(H,220,244)(H,221,267)(H,222,240)(H,238,239)(H,273,274)(H4,171,172,179)(H4,173,174,180)(H4,175,176,181)/t76-,77-,78-,79-,80-,81-,82+,83+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHSAXUMXBYUKE-JFFWMJMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H272N58O52S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152625 | |

| Record name | Sapecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4081 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119938-54-4 | |

| Record name | Sapecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119938544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Characterization, and Analysis of Sapecin, an Archetypal Insect Defensin

This guide provides a comprehensive technical overview of Sapecin, a pioneering member of the insect defensin family of antimicrobial peptides. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational methodologies that led to this compound's discovery, its biochemical and structural elucidation, and the functional assays that defined its biological role. We will explore the causality behind experimental choices, presenting not just protocols, but the scientific rationale that underpins them.

Introduction: The Dawn of Insect Immunity and the Emergence of this compound

The innate immune system of insects is a rich source of potent antimicrobial peptides (AMPs), representing an evolutionary solution to combat microbial threats. The discovery of this compound from the flesh fly, Sarcophaga peregrina, was a landmark in understanding this defense system.[1][2] Unlike many other insect AMPs that were first isolated from hemolymph following bacterial challenge, this compound was initially purified from the culture medium of an embryonic cell line, NIH-Sape-4.[1] This unique origin story hinted at a broader physiological role for this compound beyond just an inducible immune effector. Subsequent research confirmed that while this compound is indeed induced in hemocytes in response to injury, its gene is also activated during embryonic and pupal development, suggesting a role in ontogenetic processes.[3] This dual function as both a defense molecule and a potential developmental factor makes this compound a fascinating subject of study.

Structurally, this compound is a cationic peptide characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) motif, a hallmark of the insect defensin family.[1][4] This family of peptides is defined by six conserved cysteine residues that form three intramolecular disulfide bonds, conferring significant stability to the molecule. This compound and its homologues, including this compound B and this compound C, exhibit potent bactericidal activity, primarily against Gram-positive bacteria.[5][6][7]

This guide will provide a detailed exploration of the key experimental workflows that have been instrumental in characterizing this compound, from its initial isolation to the determination of its mode of action.

Section 1: Isolation and Purification of Native this compound from Cell Culture Supernatant

The initial purification of this compound from the NIH-Sape-4 cell line culture medium laid the groundwork for all subsequent research. The choice of a multi-step chromatographic approach was essential to isolate this low-abundance peptide from a complex mixture of proteins and other biomolecules.

Rationale for the Purification Strategy

The purification strategy for this compound leverages fundamental biochemical properties of the peptide: its cationic nature and its molecular size. The workflow is designed to progressively enrich for this compound while removing contaminants with differing properties.

Experimental Protocols

-

Principle: At a neutral pH, this compound is positively charged and will bind to the negatively charged carboxymethyl (CM) groups of the cellulose resin. Proteins that are neutral or negatively charged will not bind and will be washed away. Elution is achieved by increasing the salt concentration, which disrupts the electrostatic interactions.

-

Protocol:

-

Sample Preparation: Centrifuge the NIH-Sape-4 cell culture medium to remove cells and debris. The resulting supernatant is the starting material.

-

Column Equilibration: Equilibrate a CM-Cellulose column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Sample Loading: Load the supernatant onto the equilibrated column.

-

Washing: Wash the column extensively with the equilibration buffer to remove unbound proteins.

-

Elution: Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

Fraction Collection and Activity Assay: Collect fractions and assay each for antibacterial activity against a sensitive strain, such as Staphylococcus aureus.

-

-

Principle: This technique separates molecules based on their size. The porous beads of the Sephadex G-50 resin allow smaller molecules to enter, retarding their movement through the column, while larger molecules are excluded and elute earlier. This step is effective for removing proteins with significantly different molecular weights from this compound (approximately 4 kDa).

-

Protocol:

-

Sample Preparation: Pool the active fractions from the CM-Cellulose chromatography and concentrate them.

-

Column Equilibration: Equilibrate a Sephadex G-50 column with a suitable buffer (e.g., 50 mM ammonium acetate, pH 6.8).

-

Sample Loading: Apply the concentrated sample to the top of the column.

-

Elution: Elute the sample with the equilibration buffer at a constant flow rate.

-

Fraction Collection and Analysis: Collect fractions and monitor the protein content (e.g., by measuring absorbance at 280 nm). Assay the fractions for antibacterial activity.

-

-

Principle: RP-HPLC provides high-resolution separation based on the hydrophobicity of the molecules. This compound, being a peptide, will interact with the hydrophobic C18 stationary phase. Elution is achieved by increasing the concentration of an organic solvent (acetonitrile), which disrupts these hydrophobic interactions.

-

Protocol:

-

Sample Preparation: Pool and lyophilize the active fractions from the Sephadex G-50 column. Re-dissolve the sample in a small volume of the initial HPLC mobile phase.

-

Column and System Equilibration: Equilibrate a C18 RP-HPLC column with the initial mobile phase (e.g., 0.1% trifluoroacetic acid in water).

-

Sample Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Elute the bound peptides with a linear gradient of increasing acetonitrile concentration (e.g., 15-35% acetonitrile in 0.1% trifluoroacetic acid over 60 minutes).[8]

-

Peak Collection and Purity Assessment: Collect the eluting peaks and assess their purity by analytical RP-HPLC and SDS-PAGE. The fractions containing pure this compound are then lyophilized and stored.

-

Section 2: Molecular Cloning and Gene Expression Analysis of this compound

Understanding the genetic basis of this compound production was a crucial step in its characterization. The molecular cloning of the this compound cDNA provided the amino acid sequence and revealed that it is synthesized as a precursor protein.[3]

Rationale for the Molecular Cloning Strategy

The goal was to isolate the mRNA transcript encoding this compound and convert it into a stable cDNA copy for sequencing and further study. This involved creating a cDNA library from a source known to express this compound (hemocytes from injured larvae) and then screening this library to find the specific clone of interest.

Experimental Protocols

-

Induction and Hemocyte Collection: Injure third-instar Sarcophaga peregrina larvae to induce the expression of this compound. Collect the hemolymph and isolate the hemocytes by centrifugation.

-

RNA Extraction: Extract total RNA from the hemocytes using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.

-

mRNA Purification: Isolate poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography. The poly(A) tail at the 3' end of most eukaryotic mRNAs allows for their specific capture.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Subsequently, synthesize the second strand of the cDNA.

-

cDNA Library Construction: Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid or bacteriophage).

-

Probe Design: Based on the partial amino acid sequence of the purified this compound, design a degenerate oligonucleotide probe.

-

Probe Labeling: Label the probe with a radioactive or non-radioactive tag.

-

Library Plating and Hybridization: Plate the cDNA library and transfer the clones to a membrane. Hybridize the membrane with the labeled probe under appropriate conditions of temperature and salt concentration to allow the probe to bind to the complementary this compound cDNA.

-

Washing and Detection: Wash the membrane to remove non-specifically bound probe and detect the signal from the hybridized probe to identify the positive clones.

-

Clone Isolation and Sequencing: Isolate the positive clones, excise the cDNA insert, and sequence it to obtain the full-length this compound cDNA sequence.

Section 3: Structural Characterization of this compound

The determination of this compound's primary and secondary structure was essential for its classification as a defensin and for understanding its function.

Amino Acid Sequencing

The primary structure of this compound was initially determined by Edman degradation, a method that sequentially removes and identifies amino acids from the N-terminus of a peptide.

Disulfide Bond Determination

The arrangement of the three disulfide bonds in this compound is critical for its three-dimensional structure and biological activity.[9]

-

Principle: To determine the disulfide linkages, the intact protein is enzymatically digested without first reducing the disulfide bonds. The resulting peptide fragments, some of which are held together by disulfide bonds, are then separated and sequenced.

-

Protocol:

-

Enzymatic Digestion: Digest purified this compound with a protease such as thermolysin, which cleaves at the N-terminal side of hydrophobic amino acid residues.[9]

-

Peptide Separation: Separate the resulting peptide fragments by RP-HPLC.

-

Peptide Sequencing: Subject the collected peptide fractions to Edman degradation to determine their amino acid sequences. The identification of fractions containing two peptide chains linked by a disulfide bond allows for the assignment of the cysteine pairings.

-

Section 4: Functional Analysis: The Antibacterial Activity of this compound

The defining characteristic of this compound is its potent antibacterial activity, particularly against Gram-positive bacteria.[1][5][10]

Rationale for the Mode of Action Studies

Initial observations showed that this compound was more effective against Gram-positive than Gram-negative bacteria. This led to the hypothesis that the outer membrane of Gram-negative bacteria might act as a barrier and that the primary target of this compound resides in the cell membrane. The high affinity of this compound for cardiolipin, a major phospholipid in the membranes of many bacteria, was a key finding in elucidating its mechanism of action.[5][10]

Experimental Protocols

-

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.

-

Protocol:

-

Bacterial Culture: Grow the test bacterium (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Serial Dilutions: Prepare a series of two-fold dilutions of purified this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

-

Conclusion

The discovery and characterization of this compound have provided invaluable insights into the innate immune mechanisms of insects and have established a foundation for the study of insect defensins. The methodologies detailed in this guide, from the multi-step purification of the native protein to the elucidation of its gene structure and mode of action, represent a classic workflow in the field of peptide biochemistry and molecular biology. The story of this compound underscores the importance of a systematic and hypothesis-driven approach to scientific inquiry and highlights the potential of natural products as a source of novel therapeutic agents.

References

-

Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(1), 128–132. [Link][5][9][10]

-

Matsuyama, K., & Natori, S. (1988). Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina. Journal of Biological Chemistry, 263(32), 17117–17121. [Link][3]

-

Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275–279. [Link][6][7]

-

Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. [Link][8][11]

-

Lee, S. Y., Moon, H. J., Kawabata, S., Kurata, S., Natori, S., & Lee, B. L. (1995). A this compound homologue of Holotrichia diomphalia: purification, sequencing and determination of disulfide pairs. Biological & Pharmaceutical Bulletin, 18(3), 457–459. [Link][4]

-

Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514–518. [Link][9]

-

Homma, K., Matsuyama, K., Komano, H., & Natori, S. (1991). The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina). Biochemical Journal, 278(1), 277–280. [Link]

-

Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal, 298(3), 633–638. [Link][12]

-

Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed. [Link][10][13]

-

Matsuyama, K., & Natori, S. (1988). Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. Journal of Biological Chemistry, 263(32), 17112–17116. [Link][1]

-

Komano, H., Homma, K., & Natori, S. (1991). Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly). FEBS Letters, 289(2), 167–170. [Link][2]

Sources

- 1. Identification and Screening of Potent Antimicrobial Peptides in Arthropod Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. harvardapparatus.com [harvardapparatus.com]

- 3. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 9. Novel antimicrobial peptides identified from an endoparasitic wasp cDNA library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Purification and characterization of an antimicrobial peptide, insect defensin, from immunized house fly (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Mechanism of Sapecin

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Sapecin, an inducible antibacterial protein isolated from the flesh fly Sarcophaga peregrina, represents a compelling subject in the ongoing search for novel antimicrobial agents. As a member of the insect defensin family, this cysteine-rich peptide exhibits potent activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's bactericidal action. We will delve into its structural characteristics, its primary interaction with the bacterial cell membrane, the critical role of specific phospholipid targets, and the process of membrane permeabilization through oligomerization. Furthermore, we will explore potential intracellular targets, drawing parallels with other defensins and outlining the experimental methodologies required to investigate these underexplored facets of its activity. This guide is intended to be a resource for researchers in microbiology, biochemistry, and pharmacology, offering both foundational knowledge and detailed experimental frameworks to facilitate further investigation into this compound and related antimicrobial peptides.

Introduction: The Imperative for New Antimicrobials and the Promise of Insect Defensins

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has catalyzed a surge in research aimed at discovering and characterizing novel antimicrobial compounds. Insects, which thrive in microbially rich environments, have evolved a sophisticated innate immune system that includes a powerful arsenal of antimicrobial peptides (AMPs). Among these, the defensins are a well-studied family of cationic, cysteine-rich peptides.[1][2]

This compound, isolated from the embryonic cell line of the flesh fly Sarcophaga peregrina, is a notable member of the insect defensin family.[3] It is a 40-amino acid peptide whose structure is stabilized by three intramolecular disulfide bonds, a feature essential for its biological activity.[4][5] this compound and its homologues, this compound B and this compound C, exhibit potent bactericidal activity, with a particular efficacy against Gram-positive bacteria.[6][7][8] This guide will provide an in-depth exploration of the mechanisms that confer this potent antibacterial activity.

Molecular Architecture of this compound: A Cysteine-Stabilized Scaffold

The antibacterial function of this compound is intrinsically linked to its three-dimensional structure. Like other insect defensins, it possesses a characteristic cysteine-stabilized αβ (CSαβ) motif, consisting of an α-helix and two antiparallel β-sheets held together by a network of disulfide bonds.[1][9]

The disulfide bridge arrangement in this compound has been determined to be between Cys3-Cys30, Cys16-Cys36, and Cys20-Cys38.[4][5] This rigid scaffold is crucial for maintaining the spatial arrangement of charged and hydrophobic residues necessary for its interaction with bacterial membranes. Disruption of these bonds leads to a loss of antibacterial activity.[4][5]

Interestingly, a homologue, this compound B, shows structural similarities to charybdotoxin, a scorpion venom-derived potassium channel inhibitor, hinting at the evolutionary plasticity of this molecular scaffold for diverse biological functions.[6][8]

The Bacterial Membrane: this compound's Primary Battlefield

The primary mechanism of action for this compound is the targeted disruption of the bacterial cell membrane. This process can be dissected into several key stages, from initial electrostatic attraction to the formation of pores that lead to cell death.

Targeting the Membrane: The Role of Cardiolipin

A pivotal discovery in understanding this compound's specificity for Gram-positive bacteria is its high affinity for cardiolipin, a major anionic phospholipid component of these bacteria's membranes.[7][10][11] In contrast, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, acts as a significant barrier, reducing this compound's efficacy.[7][10][11]

The interaction with cardiolipin is a critical first step, concentrating this compound at the bacterial cell surface. This interaction is likely mediated by the electrostatic attraction between the cationic residues on the this compound surface and the anionic phosphate groups of cardiolipin.

Experimental Protocol: Investigating this compound-Cardiolipin Interaction

A fluorometric assay can be employed to quantify the binding of this compound to cardiolipin.

Objective: To determine the binding affinity of this compound for cardiolipin.

Methodology: Fluorometric Binding Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Use a commercial cardiolipin assay kit containing a cardiolipin-specific fluorescent probe. Reconstitute the probe and cardiolipin standard as per the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of the cardiolipin-specific probe to each well.

-

Add increasing concentrations of this compound to the wells.

-

Add a fixed concentration of cardiolipin to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

-

-

Data Analysis:

-

The binding of this compound to cardiolipin will displace the fluorescent probe, leading to a change in fluorescence.

-

Plot the change in fluorescence as a function of this compound concentration.

-

The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

Membrane Permeabilization: Breaching the Barrier

Following its accumulation at the membrane surface, this compound induces membrane permeabilization, leading to the leakage of intracellular components and ultimately, cell death. This process is thought to occur through the formation of pores or channels.

Evidence for membrane permeabilization comes from studies showing that this compound can cause the release of entrapped fluorescent dyes from artificial liposomes, mimicking the bacterial membrane.[12] Furthermore, it has been demonstrated that insect defensins can disrupt the permeability barrier of the cytoplasmic membrane in live bacteria, leading to the loss of cytoplasmic potassium, depolarization of the membrane, and a decrease in cytoplasmic ATP.[13]

Experimental Protocol: Assessing Membrane Permeabilization

Several assays can be used to monitor this compound-induced membrane permeabilization.

Objective: To determine if this compound can permeabilize bacterial membranes and to characterize the nature of the resulting lesions.

Methodology 1: Fluorescent Dye Leakage from Liposomes

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking the bacterial membrane (e.g., a mixture of phosphatidylglycerol and cardiolipin).

-

Encapsulate a fluorescent dye, such as carboxyfluorescein, within the LUVs at a self-quenching concentration.

-

-

Assay Procedure:

-

Add the dye-loaded LUVs to a cuvette containing buffer.

-

Add this compound to the cuvette and monitor the increase in fluorescence over time using a spectrofluorometer.

-

The leakage of the dye into the surrounding buffer results in its dequenching and a corresponding increase in fluorescence.

-

A positive control, such as the addition of a detergent (e.g., Triton X-100), can be used to induce 100% dye release.

-

-

Data Analysis:

-

The rate and extent of dye leakage can be quantified as a function of this compound concentration.

-

Methodology 2: Propidium Iodide (PI) and N-Phenyl-1-naphthylamine (NPN) Uptake in Live Bacteria

-

Bacterial Culture:

-

Grow a Gram-positive bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer.

-

-

Assay Procedure:

-

Incubate the bacterial suspension with this compound at various concentrations.

-

For inner membrane permeabilization, add propidium iodide (PI), a fluorescent DNA intercalator that is excluded by intact membranes.

-

For outer membrane permeabilization (more relevant for Gram-negative bacteria but can be adapted), add N-phenyl-1-naphthylamine (NPN), a hydrophobic probe that fluoresces in the hydrophobic environment of a disrupted outer membrane.

-

Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis:

-

An increase in PI fluorescence indicates that this compound has permeabilized the inner membrane, allowing the dye to enter and bind to intracellular DNA.

-

An increase in NPN fluorescence suggests disruption of the outer membrane's integrity.

-

Oligomerization: The Key to Pore Formation

The dose-dependence of this compound-induced membrane permeabilization is sigmoidal, which strongly suggests that the protein acts cooperatively by forming oligomers within the bacterial membrane.[10][14] This oligomerization is a critical step in the formation of the transmembrane pores.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in elucidating the structural basis of this compound's interaction with membranes. Transferred cross-saturation and hydrogen-deuterium exchange experiments have been used to identify the specific surfaces of the this compound molecule that are buried within the membrane and those that are involved in protein-protein interactions during oligomerization.[10][14] These studies have revealed that the membrane-buried surface is rich in basic and hydrophobic residues, ideal for interacting with the anionic bacterial membrane, while a distinct surface is responsible for the self-assembly of this compound monomers into a pore-forming complex.[10][14]

Visualizing the Mechanism: this compound's Attack on the Bacterial Membrane

Sources

- 1. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing specific lipid-protein interaction by saturation transfer difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scholar.usuhs.edu [scholar.usuhs.edu]

- 7. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABP-Finder: A Tool to Identify Antibacterial Peptides and the Gram-Staining Type of Targeted Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]

- 12. Insight into Invertebrate Defensin Mechanism of Action: OYSTER DEFENSINS INHIBIT PEPTIDOGLYCAN BIOSYNTHESIS BY BINDING TO LIPID II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR techniques for identifying the interface of a larger protein-protein complex: cross-saturation and transferred cross-saturation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sapecin Gene Expression in Sarcophaga peregrina

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Sapecin, a Key Effector in the Flesh Fly's Immune Arsenal

The flesh fly, Sarcophaga peregrina, serves as a robust model for studying insect innate immunity. A critical component of its defense mechanism is the production of antimicrobial peptides (AMPs), with this compound being a prominent example. This compound is a potent antibacterial protein, primarily targeting Gram-positive bacteria, and is a member of the defensin family of AMPs.[1][2] Its gene is activated in response to physical injury or bacterial infection, leading to its synthesis in the fat body and hemocytes and subsequent secretion into the hemolymph.[3] Interestingly, this compound also exhibits a dual role, participating in embryonic cell proliferation, suggesting its importance beyond immunity.[4] This guide provides a comprehensive technical overview of the methodologies to study this compound gene expression in S. peregrina, its regulation, and its purification for potential therapeutic applications.

I. Methodologies for a Comprehensive Analysis of this compound Gene Expression

A multi-faceted approach is essential for a thorough understanding of this compound gene expression. This involves quantifying mRNA levels, localizing its expression, and functionally characterizing its regulatory elements.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

qRT-PCR is a sensitive and accurate method to quantify this compound mRNA levels in response to various stimuli. Several studies have successfully employed this technique in S. peregrina.[5][6][7][8]

Experimental Protocol: qRT-PCR for this compound Gene Expression

-

Sample Collection and RNA Extraction:

-

Collect tissues of interest from S. peregrina larvae or adults (e.g., fat body, hemocytes, whole body) at desired time points after immune challenge (e.g., septic injury with a needle dipped in a bacterial culture).

-

Immediately freeze samples in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial kit such as the SteadyPure Universal RNA Extraction Kit, following the manufacturer's instructions.[5]

-

Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.[6]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., Evo M-MLV RT Mix kit) with oligo(dT) or random hexamer primers.[6]

-

-

Primer Design:

-

Design this compound-specific primers using software like Primer3 or Primer Premier 5.0.[5][6] Utilize the S. peregrina transcriptome database for the this compound gene sequence.

-

Design primers for a stable reference gene for normalization. Suitable reference genes in S. peregrina include 18S rRNA, 28S rRNA, and β-Actin.[5][7]

-

-

qRT-PCR Reaction:

-

Prepare the reaction mixture using a SYBR Green-based qPCR master mix (e.g., SYBR® Green Premix Pro Taq HS qPCR Kit).[5][6][9]

-

Perform the reaction on a real-time PCR system (e.g., ABI 7500).

-

A typical thermal cycling profile is: 95°C for 1 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[8]

-

-

Data Analysis:

Northern Blot Analysis for this compound mRNA Characterization

Northern blotting, while more labor-intensive, provides valuable information on transcript size and the presence of alternative splice variants.

Experimental Protocol: Modified Northern Blot for this compound mRNA

This protocol is adapted from a modified method for enhanced sensitivity.[10]

-

RNA Electrophoresis:

-

Separate 15-20 µg of total RNA per lane on a formaldehyde-agarose gel.

-

-

RNA Transfer:

-

Transfer the RNA from the gel to a nylon membrane (e.g., Hybond-N+) via capillary transfer.

-

-

Probe Preparation:

-

Synthesize a this compound-specific DNA probe using PCR with primers designed to amplify a 200-500 bp region of the this compound cDNA.

-

Label the probe with a radioactive isotope (e.g., [α-32P]dCTP) using a random priming kit.

-

-

Hybridization and Washing:

-

Pre-hybridize the membrane in a suitable hybridization buffer.

-

Hybridize the membrane with the labeled probe overnight at 42°C.

-

Wash the membrane under moderate stringency conditions to remove unbound probe.[10]

-

-

Signal Detection:

-

Expose the membrane to a phosphor screen or X-ray film to visualize the this compound mRNA band.

-

In Situ Hybridization for Localization of this compound Expression

In situ hybridization allows for the visualization of this compound mRNA within the tissues of S. peregrina, providing spatial context to its expression.

II. The Regulatory Landscape of this compound Gene Expression

The expression of antimicrobial peptide genes in insects is tightly controlled by conserved signaling pathways, primarily the Toll and Immune deficiency (Imd) pathways. These pathways culminate in the activation of NF-κB-like transcription factors that bind to specific sites in the promoters of target genes.

The Toll and Imd Signaling Pathways: An Overview

-

The Toll Pathway: Primarily activated by Gram-positive bacteria and fungi. Its activation leads to the nuclear translocation of the NF-κB transcription factors Dorsal and Dif, which then induce the expression of specific AMPs.

-

The Imd Pathway: Predominantly triggered by Gram-negative bacteria. This pathway results in the activation of the NF-κB transcription factor Relish, which in turn upregulates a distinct set of AMPs.[11]

Given that this compound is highly effective against Gram-positive bacteria, its expression is likely regulated by the Toll pathway. However, cross-regulation between the Toll and Imd pathways can occur.

Functional Genomics Approaches to Elucidate this compound Regulation

RNA Interference (RNAi)

RNAi is a powerful tool to investigate the specific involvement of the Toll and Imd pathways in this compound regulation in S. peregrina. By knocking down key components of these pathways, the effect on this compound expression can be observed.

-

dsRNA Synthesis:

-

Design primers with T7 promoter sequences to amplify a 300-500 bp region of the target gene (e.g., Toll, Imd, Relish).

-

Synthesize double-stranded RNA (dsRNA) using an in vitro transcription kit.

-

-

dsRNA Injection:

-

Inject 1-2 µg of dsRNA into the hemocoel of third-instar S. peregrina larvae.

-

Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).

-

-

Immune Challenge and Gene Expression Analysis:

-

After 24-48 hours, challenge the larvae with heat-killed Gram-positive or Gram-negative bacteria.

-

At various time points post-challenge, extract RNA and perform qRT-PCR for the this compound gene as described in section 1.1.

-

-

Data Interpretation:

-

A significant reduction in this compound expression in dsRNA-treated larvae compared to the control group would confirm the role of the targeted gene in this compound regulation.

-

III. Production and Purification of this compound for Drug Development

The potent antibacterial activity of this compound makes it a promising candidate for drug development. The S. peregrina embryonic cell line, NIH-Sape-4, constitutively secretes this compound and its homologues, providing a valuable source for their purification.[1][12][13][14]

Purification of Native this compound from NIH-Sape-4 Cell Culture

Protocol: Purification of this compound from Cell Culture Medium

This protocol is based on the methods described by Matsuyama and Natori.[1]

-

Cell Culture and Collection:

-

Culture NIH-Sape-4 cells in a suitable medium.

-

Collect the culture supernatant, which contains the secreted this compound.

-

-

Initial Fractionation:

-

Subject the culture medium to initial fractionation steps, such as ammonium sulfate precipitation, to concentrate the protein fraction.

-

-

Chromatography:

-

Perform a series of chromatographic steps to purify this compound to homogeneity. This may include:

-

Ion-exchange chromatography

-

Gel filtration chromatography

-

Reversed-phase high-performance liquid chromatography (RP-HPLC)[1]

-

-

-

Purity Assessment:

-

Analyze the purity of the final this compound fraction by SDS-PAGE.

-

Recombinant Expression of this compound

For larger-scale production, recombinant expression of this compound in bacterial or yeast systems is a viable option.

Table 1: Comparison of this compound Production Methods

| Method | Advantages | Disadvantages |

| Purification from NIH-Sape-4 Cells | Native protein with correct post-translational modifications. | Lower yield, more complex purification. |

| Recombinant Expression (e.g., E. coli) | High yield, simpler purification if tagged. | Potential for misfolding, lack of post-translational modifications. |

IV. Future Directions and Conclusion

The study of this compound gene expression in Sarcophaga peregrina has provided valuable insights into insect immunity. Future research should focus on:

-

Promoter Analysis: Detailed characterization of the this compound gene promoter to identify the specific NF-κB binding sites and other regulatory elements.

-

In vivo Functional Studies: Utilizing transgenic S. peregrina to further investigate the dual roles of this compound in immunity and development.

-

Structure-Activity Relationship Studies: Investigating the relationship between the structure of this compound and its antibacterial activity to guide the design of novel antimicrobial agents.

This guide provides a solid foundation for researchers to explore the fascinating biology of this compound and its potential applications. The methodologies outlined here, from gene expression analysis to protein purification, will empower scientists to further unravel the intricacies of the S. peregrina immune system and harness its potential for human benefit.

References

-

Molecules participating in insect immunity of Sarcophaga peregrina - PubMed. (2010). Proc Jpn Acad Ser B Phys Biol Sci., 86(10), 927-38. [Link]

-

Temporal miRNA Biomarkers for Pupal Age Estimation in Sarcophaga peregrina (Diptera: Sarcophagidae) - MDPI. (2023). Insects, 14(11), 856. [Link]

-

Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina - PubMed. (1988). J Biol Chem., 263(32), 17117-21. [Link]

-

Molecular identification and functional analysis of chitinase genes reveal their importance in the metamorphosis of Sarcophaga peregrina (Diptera: Sarcophagidae) - PubMed Central. (2023). Front Physiol., 14, 1284443. [Link]

-

Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) and Intra-Puparial Age Estimation Utilizing Multiple Methods at Constant and Fluctuating Temperatures - PubMed Central. (2023). Insects, 14(5), 459. [Link]

-

Comprehensive transcriptome analysis of Sarcophaga peregrina, a forensically important fly species - PMC - PubMed Central. (2018). Sci Data, 5, 180249. [Link]

-

The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina) - PubMed. (1992). Biochem J., 288 ( Pt 2)(Pt 2), 687-91. [Link]

-

Differential Gene Expression for Age Estimation of Forensically Important Sarcophaga Peregrina (Diptera: Sarcophagidae) Intrapuparial - PubMed. (2020). J Med Entomol., 57(1), 51-58. [Link]

-

Temporal Expression Profiles Reveal Potential Targets during Postembryonic Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) - PubMed Central. (2022). Insects, 13(5), 468. [Link]

-

Temporal Expression Profiles Reveal Potential Targets during Postembryonic Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) - MDPI. (2022). Insects, 13(5), 468. [Link]

-

NIH-SaPe-4 - UK Entomology. (n.d.). University of Kentucky. [Link]

-

Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells - NIH. (1993). Biochem J., 291 ( Pt 1)(Pt 1), 275-9. [Link]

-

Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. (1987). Biochem J., 248(1), 211-5. [Link]

-

A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - NIH. (2022). STAR Protoc., 3(2), 101289. [Link]

-

Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PubMed. (1987). Biochem J., 248(1), 211-5. [Link]

-

(PDF) Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. (1993). Biochemical Journal, 291(1), 275-279. [Link]

-

Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed. (1988). J Biol Chem., 263(32), 17112-6. [Link]

-

Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed. (1991). FEBS Lett., 289(2), 167-70. [Link]

-

Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PubMed. (1988). J Biol Chem., 263(32), 17112-6. [Link]

-

Molecules participating in insect immunity of Sarcophaga peregrina - PMC - NIH. (2010). Proc Jpn Acad Ser B Phys Biol Sci., 86(10), 927-38. [Link]

-

Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences. (n.d.). Novatein Biosciences. [Link]

-

Recombinant Protein Purification. (n.d.). Cytiva. [Link]

-

Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - NIH. (2022). BMC Mol Cell Biol., 23(1), 4. [Link]

-

The regulation of sequence specific NF-κB DNA binding and transcription by IKKβ phosphorylation of NF-κB p50 at serine 80 - PMC - PubMed Central. (2019). Nucleic Acids Res., 47(18), 9535-9547. [Link]

-

(PDF) Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria. (2015). Proceedings of the Royal Society B: Biological Sciences, 282(1806), 20150293. [Link]

-

Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed. (1995). J Biochem., 117(3), 570-5. [Link]

-

Do antimicrobial peptide levels alter performance of insect-based aquaculture feeds - the buchon lab. (n.d.). Cornell University. [Link]

-

Identification of a Nuclear Factor Kappa B-dependent Gene Network - Endocrine Society. (2001). Molecular Endocrinology, 15(1), 153-168. [Link]

-

Silencing of Toll pathway components by direct injection of double-stranded RNA into Drosophila adult flies - PMC - PubMed Central. (2002). EMBO Rep., 3(1), 51-6. [Link]

-

Specific Expression of Antimicrobial Peptides from the Black Soldier Fly in the Midgut of Silkworms (Bombyx mori) Regulates - Semantic Scholar. (2023). Insects, 14(5), 450. [Link]

-

Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed. (1990). J Biochem., 107(4), 514-8. [Link]

-

RNA Interference Directs Innate Immunity Against Viruses in Adult Drosophila - PMC - NIH. (2005). Science, 308(5725), 1170-2. [Link]

-

Insect Antimicrobial Peptides: Advancements, Enhancements and New Challenges - PMC. (2023). Int J Mol Sci., 24(11), 9225. [Link]

-

NF-kB Transcription Factors - Boston University. (n.d.). Boston University. [Link]

-

Current Status of Immune Deficiency Pathway in Tenebrio molitor Innate Immunity - PMC. (2022). Front Physiol., 13, 930856. [Link]

-

The NF-κB Family of Transcription Factors and Its Regulation - PMC - PubMed Central. (2012). Cold Spring Harb Perspect Biol., 4(10), a009998. [Link]

-

Molecular mechanisms influencing efficiency of RNA interference in insects - PubMed. (2019). Pest Manag Sci., 75(1), 18-28. [Link]

-

Purification of an AU-rich RNA binding protein from Sarcophaga peregrina (flesh fly) and its identification as a Thiolase - PubMed. (1997). J Biochem., 121(3), 430-5. [Link]

Sources

- 1. Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina [pubmed.ncbi.nlm.nih.gov]

- 2. Molecules participating in insect immunity of Sarcophaga peregrina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular identification and functional analysis of chitinase genes reveal their importance in the metamorphosis of Sarcophaga peregrina (Diptera: Sarcophagidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) and Intra-Puparial Age Estimation Utilizing Multiple Methods at Constant and Fluctuating Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Gene Expression for Age Estimation of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) Intrapuparial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temporal Expression Profiles Reveal Potential Targets during Postembryonic Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. buchonlab.com [buchonlab.com]

- 12. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Function of Sapecin in Insect Immunity

Abstract

In the intricate world of insect innate immunity, a sophisticated arsenal of antimicrobial peptides (AMPs) stands as the first line of humoral defense against pathogenic invaders. Among these, the defensin family is a cornerstone of the response, particularly against Gram-positive bacteria. This technical guide provides an in-depth exploration of Sapecin, a potent defensin-like AMP originally isolated from the flesh fly, Sarcophaga peregrina. We will dissect its molecular architecture, elucidate its mechanism of action at the microbial membrane, and map its regulation within the broader context of the insect immune response. Furthermore, this guide delves into the dual functionality of this compound, highlighting its unexpected role in cellular proliferation. Detailed experimental protocols and pathway visualizations are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage this fascinating biomolecule.

Introduction: The Discovery and Classification of this compound

The study of insect immunity gained significant momentum with the discovery that insects, despite lacking an adaptive immune system, can mount a powerful and specific response to infection. This response is largely mediated by the synthesis and secretion of AMPs into the hemolymph upon septic injury. This compound was first identified and purified from the culture medium of an embryonic cell line (NIH-Sape-4) of the flesh fly, Sarcophaga peregrina.[1] It belongs to the insect defensin family, a class of small, cationic, cysteine-rich peptides characterized by a conserved pattern of disulfide bridges that create a stable, structurally defined fold.[2][3]

At least three homologues have been identified in Sarcophaga peregrina: this compound, this compound B, and this compound C.[4][5][6] While all share a core function in antibacterial defense, they exhibit variations in sequence and activity.[4][6] This guide will focus primarily on the archetypal this compound while drawing comparisons to its homologues to illustrate key structure-function relationships.

Molecular Architecture and Structure-Activity Relationship

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which is stabilized by a network of intramolecular disulfide bonds.

Primary and Secondary Structure

Mature this compound is a 40-amino acid peptide.[7] Its structure is notable for the presence of six conserved cysteine residues. These residues form three specific disulfide bonds (Cys3-Cys30, Cys16-Cys36, Cys20-Cys38), which are essential for its antibacterial activity.[7] These bonds fold the peptide into a characteristic cysteine-stabilized α-helix/β-sheet (CSα/β) motif, a hallmark of the insect defensin family. This rigid structure is crucial for interacting with and disrupting microbial membranes.

Interestingly, the this compound B homologue shows significant sequence similarity to charybdotoxin, a scorpion venom peptide that functions as a K+ channel inhibitor, suggesting a common evolutionary origin for some insect defensins and certain neurotoxins.[4][6][8]

This compound Homologues

The known this compound homologues from Sarcophaga peregrina provide insight into the molecule's functional domains.

| Peptide | Molecular Weight (Da) | Key Features | Primary Activity |

| This compound | ~4,300 | Archetypal structure, 40 residues, 6 Cys. | Potent against Gram-positive bacteria.[1][9] |

| This compound B | ~4,100 | Less sequence similarity to this compound; shows homology to scorpion K+ channel toxins.[4][6] | Active against Gram-positive bacteria; a derived peptide fragment shows broad-spectrum activity.[10] |

| This compound C | ~4,200 | High sequence similarity to this compound.[4][6] | Active against Gram-positive bacteria.[3] |

Biosynthesis and Regulation in the Immune Response

This compound is not constitutively present in the hemolymph; its production is tightly regulated and rapidly induced upon detection of an infection.

Gene Expression and Precursor Processing

The this compound gene encodes a precursor protein, preprothis compound.[11] This precursor consists of a signal peptide, a pro-region, and the mature this compound peptide. The signal peptide directs the nascent protein for secretion, after which it is cleaved. The pro-region is subsequently removed by proteolytic processing to release the active 40-amino acid peptide into the hemolymph.[9][11]

Induction via the Toll Signaling Pathway

The synthesis of this compound is a classic output of the Toll immune signaling pathway, which is primarily responsible for responding to Gram-positive bacterial and fungal infections in insects.[12]

The induction cascade proceeds as follows:

-

Pathogen Recognition: Peptidoglycan (PGN) from the cell walls of Gram-positive bacteria is recognized by Pattern Recognition Receptors (PRRs) in the insect's hemolymph, such as the Peptidoglycan Recognition Protein (PGRP).

-

Serine Protease Cascade: This recognition event triggers a proteolytic cascade involving multiple serine proteases.[13]

-

Spätzle Activation: The cascade culminates in the cleavage of the pro-protein Spätzle into its active form.

-

Toll Receptor Activation: Activated Spätzle binds to the Toll receptor on the surface of fat body cells and certain hemocytes.

-

NF-κB Homologue Translocation: This binding initiates an intracellular signaling cascade that leads to the nuclear translocation of NF-κB-like transcription factors, such as Dorsal or Dif.

-

Gene Transcription: These transcription factors bind to the promoter region of the this compound gene, driving its robust transcription and subsequent translation.[12]

The primary sites of this compound synthesis are the fat body (an organ analogous to the mammalian liver) and hemocytes (blood cells).[5][9]

Caption: Toll signaling pathway leading to this compound induction.

Antimicrobial Mechanism of Action

This compound exerts its bactericidal effect by targeting and disrupting the integrity of the microbial cell membrane.[10]

Targeting Bacterial Membranes

The primary mode of action involves a direct interaction with specific lipid components of the bacterial membrane. Research has shown that this compound has a high affinity for cardiolipin , a major anionic phospholipid found in the membranes of many Gram-positive bacteria, including Staphylococcus aureus.[1] This specificity helps explain its potent activity against this class of microbes.

In contrast, the outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS) , which acts as a physical and electrostatic barrier, hindering this compound from reaching the inner cytoplasmic membrane.[1] This accounts for its generally lower efficacy against Gram-negative species.

Membrane Permeabilization

Upon binding to the membrane, this compound is believed to disrupt the lipid bilayer. While the exact model is still under investigation, it is consistent with mechanisms proposed for other defensins, which can include pore formation (barrel-stave or toroidal pore models) or a "carpet-like" mechanism where the peptides accumulate on the surface and cause widespread membrane destabilization.[14][15] This disruption leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[10]

A peptide fragment derived from the helical region of this compound B was shown to bind to liposomes containing acidic phospholipids and induce the release of entrapped glucose, providing direct evidence for its membrane-disrupting capabilities.[10]

Antimicrobial Spectrum

| Microbial Class | Target Organisms | This compound Efficacy | Mechanistic Notes |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus spp. | High | Direct binding to cardiolipin in the cytoplasmic membrane leads to rapid permeabilization.[1][6] |

| Gram-negative Bacteria | Escherichia coli | Low to Moderate | The outer LPS layer acts as a significant barrier, reducing access to the inner membrane.[1][9] |

| Fungi / Yeasts | Candida albicans | Low (this compound) / Moderate (this compound B fragment) | The parent molecule has limited activity, but specific fragments can exhibit broader antifungal effects.[10] |

Dual Biological Functionality: Immunity and Development

Beyond its well-established role in host defense, this compound exhibits a surprising secondary function related to cellular growth and development. Studies using the Sarcophaga embryonic cell line from which it was discovered revealed that this compound can stimulate cell proliferation.[16] The addition of anti-Sapecin antibodies to the culture medium significantly inhibited cell growth, whereas the addition of purified this compound had a stimulatory effect.[16]

This dual role suggests that this compound is not only an effector molecule for eliminating pathogens but may also act as a growth factor, possibly involved in tissue repair or development, particularly in embryonic stages.[5][16] This multifunctionality is a fascinating area of ongoing research, highlighting the evolutionary economy of biological molecules.

Methodological Appendix: Key Experimental Protocols

The following protocols provide a framework for the purification, characterization, and activity assessment of this compound.

Protocol: Purification of Native this compound from Cell Culture

This protocol is adapted from methodologies used for purifying this compound homologues.[8]

Objective: To purify this compound from the conditioned medium of an induced insect cell line (e.g., NIH-Sape-4).

Methodology:

-

Cell Culture and Induction: Culture NIH-Sape-4 cells in a suitable medium (e.g., M-M medium). Induce AMP production by challenging the culture with heat-killed bacteria or LPS.

-

Harvesting Conditioned Medium: After an appropriate induction period (e.g., 24-48 hours), pellet the cells by centrifugation (e.g., 1500 x g for 15 min). Collect the supernatant (conditioned medium) and store at -20°C.

-

Initial Fractionation (Size Exclusion Chromatography):

-

Concentrate the conditioned medium.

-

Load the concentrate onto a size-exclusion column (e.g., Sephadex G-50) equilibrated with a suitable buffer.

-

Elute the proteins and collect fractions.

-

-

Antimicrobial Activity Assay (Screening): Screen the collected fractions for antibacterial activity against a sensitive indicator strain like S. aureus (see Protocol 6.2). Pool the active fractions.

-

Purification (Reversed-Phase HPLC):

-

Load the pooled active fractions onto a reversed-phase HPLC column (e.g., C18).

-

Elute the bound peptides using a linear gradient of an organic solvent like acetonitrile (e.g., 15-35%) in water with 0.1% trifluoroacetic acid.

-

Monitor the elution profile at 220/280 nm.

-

-

Final Analysis: Collect the peaks corresponding to this compound and verify purity using SDS-PAGE. Confirm identity via mass spectrometry and N-terminal sequencing.

Sources

- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect immunology and hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules participating in insect immunity of Sarcophaga peregrina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly)1 | CiNii Research [cir.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inducible Defenses Stay Up Late: Temporal Patterns of Immune Gene Expression in Tenebrio molitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Aspects of Insect Immunity - OKLAHOMA STATE UNIVERSITY [portal.nifa.usda.gov]

- 14. The evolutionary novelty of insect defensins: from bacterial killing to toxin neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eje.cz [eje.cz]

- 16. Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sapecin: A Technical Guide to the Cysteine-Stabilized α/β Motif and the Imperative Role of Disulfide Bonds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapecin, an antimicrobial peptide from the flesh fly Sarcophaga peregrina, represents a compelling model for therapeutic design due to its potent activity against bacteria and tumor cells. As a member of the insect defensin family, its structure is archetypal, characterized by a compact, highly stable fold known as the Cysteine-Stabilized α/β (CSαβ) motif. This guide provides an in-depth analysis of this compound's molecular architecture, focusing on the three intramolecular disulfide bonds that form the cornerstone of this motif. We will dissect the causal relationship between this rigid covalent framework and this compound's structural integrity, thermodynamic stability, and multifaceted biological functions. Furthermore, this document details the essential experimental protocols required to probe these structure-function relationships, offering a validated roadmap for researchers aiming to investigate or engineer this compound and other cysteine-rich peptides for therapeutic applications.

Introduction to this compound and the Insect Defensin Family

First isolated from an embryonic cell line of the flesh fly, this compound is an inducible component of the insect's innate immune system, providing a rapid defense against invading pathogens.[1] It belongs to the broad family of insect defensins, which are small, cationic, cysteine-rich peptides found across diverse insect orders.[2] These peptides are a subject of intense research interest, not only for their role in invertebrate immunology but also as promising templates for novel antibiotics that could circumvent conventional resistance mechanisms.

The biological activities of this compound are potent and varied. It exhibits strong bactericidal action, particularly against Gram-positive bacteria, and to a lesser extent, Gram-negative bacteria.[3][4] The mechanism is linked to its high affinity for specific membrane phospholipids, such as cardiolipin, leading to membrane disruption.[1][3][4] Beyond its antimicrobial role, this compound has demonstrated significant cytotoxic activity against certain tumor cell lines, expanding its potential therapeutic relevance. The foundation of these biological actions is inextricably linked to its unique and exceptionally stable three-dimensional structure.

The Molecular Architecture of this compound

The functional capabilities of this compound are a direct consequence of its compact and rigid three-dimensional structure, which is defined by a conserved protein fold and a specific pattern of covalent cross-links.

Primary Structure and the Cysteine-Stabilized α/β (CSαβ) Motif

This compound is a 40-residue peptide containing six highly conserved cysteine residues.[5] Its solution conformation, determined by 1H nuclear magnetic resonance (NMR), reveals a distinct polypeptide fold comprising an α-helix (residues 15-23) and two antiparallel β-strands (residues 24-31 and 34-40), connected by a flexible loop.[6] This arrangement of an α-helix packed against a β-sheet is known as the Cysteine-Stabilized α/β (CSαβ) motif, a hallmark of many insect and plant defensins.[2][7] This motif creates a globular and amphipathic structure, presenting both hydrophobic and cationic surfaces that are critical for interacting with microbial membranes.[6]

The Disulfide Bridge Triad: The Linchpin of this compound's Structure

The defining feature that locks the CSαβ motif into its stable conformation is a triad of intramolecular disulfide bonds.[8] Enzymatic digestion and peptide sequencing have unequivocally established the specific connectivity of these bonds in this compound and its homologues: Cys3–Cys30, Cys16–Cys36, and Cys20–Cys38 .[5][9][10] This precise pairing is absolutely essential; any deviation results in a loss of the native fold and, consequently, a loss of biological activity.[5] These covalent cross-links render the peptide exceptionally stable against proteases and thermal denaturation, a crucial attribute for a defense molecule operating in a hostile environment.[11][12]

The diagram below illustrates how this disulfide network physically tethers the secondary structure elements, forcing the α-helix and β-sheet into close, stable association.

Caption: Molecular organization of this compound, showing the disulfide bonds that stabilize the CSαβ motif.

The Imperative Role of Disulfide Bonds in this compound's Function

The structural rigidity imparted by the disulfide triad is not merely a passive feature but an active determinant of this compound's biological efficacy. Experiments reducing these bonds invariably lead to a complete loss of antibacterial activity, demonstrating their essentiality.[5]

-

Structural and Thermodynamic Stability: The covalent bonds lock the peptide into a thermodynamically stable state that resists enzymatic degradation by host or bacterial proteases.[11] This stability is crucial for the peptide to reach its target on the bacterial cell surface intact.

-

Determinant of Antimicrobial Potency: The fixed, amphipathic structure is pre-organized for optimal interaction with the bacterial membrane. The defined spatial arrangement of cationic and hydrophobic residues facilitates high-affinity binding to anionic phospholipids like cardiolipin, which is a prerequisite for membrane permeabilization and cell death.[3][13]

-

Foundation for Anti-Tumor Activity: While the exact mechanism is still under investigation, the anti-tumor effects of this compound are also structure-dependent. The peptide's rigid conformation is believed to be necessary for recognizing and interacting with specific components on the surface of cancer cells, initiating a cytotoxic cascade.

Experimental Methodologies for Investigating this compound Structure-Function

A thorough investigation of cysteine-rich peptides like this compound requires a multi-faceted approach combining synthesis, structural analysis, and functional validation. The following protocols provide a validated framework for such studies.

Protocol: Disulfide Bond Mapping and Structural Elucidation

The primary goal is to confirm the Cys3–Cys30, Cys16–Cys36, Cys20–Cys38 connectivity. This is a critical quality control step for both native and synthetically produced peptides.[14]

Step-by-Step Methodology:

-

Non-Reducing Enzymatic Digestion:

-

Dissolve the purified peptide (e.g., 50-100 µg) in an acidic buffer (e.g., 0.1 M Tris-HCl, pH 6.5) to minimize disulfide bond scrambling.

-

Add a protease such as Thermolysin or Trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).[5][14]

-

Incubate at 37°C for 4-12 hours. The goal is to generate peptide fragments where disulfide-linked cysteines remain in the same fragment or in two linked fragments.

-

-

Chromatographic Separation:

-

Separate the resulting peptide fragments using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

-

Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect all distinct peptide peaks.

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze each collected fraction using LC-MS/MS.[16]

-

Identify the masses of the intact, disulfide-linked peptide fragments.

-

Subject the disulfide-linked peptides to fragmentation (e.g., Collision-Induced Dissociation - CID, or Electron-Transfer Dissociation - ETD). ETD is particularly useful as it can preferentially cleave the disulfide bond itself.[17][18]

-

Sequence the resulting peptide fragments to identify which cysteine residues were originally linked.

-

-

Structure Determination (NMR):

-

For a full 3D structure, dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-2 mM.

-

Acquire a suite of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC).[6][19]

-

Assign proton resonances and use Nuclear Overhauser Effect (NOE) distance restraints to calculate the three-dimensional structure.[6]

-

Caption: Experimental workflow for the synthesis and characterization of this compound and its analogues.

Protocol: Synthesis and Folding of this compound Analogues

The chemical synthesis of cysteine-rich peptides is challenging but enables the creation of analogues to probe the function of specific residues or bonds.[20][21]

Step-by-Step Methodology:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Cleavage and Deprotection:

-

Cleave the peptide from the resin and simultaneously remove all side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.

-

-

Purification of Linear Peptide:

-

Purify the crude, linear (fully reduced) peptide by RP-HPLC.

-

-

Oxidative Folding:

-

Dissolve the purified linear peptide at a low concentration (e.g., 0.1 mg/mL) in a slightly alkaline buffer (e.g., Tris buffer, pH 8.0-8.5) to facilitate thiol-disulfide exchange.

-

Allow the peptide to fold via air oxidation over 24-48 hours, or use a redox system (e.g., reduced/oxidized glutathione) to guide folding.

-

Monitor the formation of the correctly folded isomer by RP-HPLC.

-

-

Final Purification:

-

Purify the final, folded peptide by RP-HPLC to isolate the active monomeric species.

-